molecular formula C15H24N2O4S B5634243 2,5-dimethyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]furan-3-carboxamide

2,5-dimethyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]furan-3-carboxamide

Cat. No.: B5634243
M. Wt: 328.4 g/mol
InChI Key: LRDVXYGHIGHWDZ-KGLIPLIRSA-N
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Description

2,5-dimethyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]furan-3-carboxamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a furan ring, a pyrrolidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]furan-3-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the pyrrolidine ring, and the addition of functional groups. Common reagents used in these reactions include:

    Furan precursors: such as 2,5-dimethylfuran

    Pyrrolidine precursors: such as 1-methylsulfonyl-4-propan-2-ylpyrrolidine

    Carboxylation agents: such as carbon dioxide or carboxylic acids

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states

    Reduction: Conversion of functional groups to lower oxidation states

    Substitution: Replacement of one functional group with another

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide

    Reducing agents: such as lithium aluminum hydride or sodium borohydride

    Substitution reagents: such as halogens or nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-dimethyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]furan-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its potential therapeutic effects and drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes

    Receptor modulation: Interacting with cellular receptors to modulate their activity

    Signal transduction: Affecting intracellular signaling pathways

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran: A simpler compound with a similar furan ring structure

    N-methylsulfonylpyrrolidine: A compound with a similar pyrrolidine ring structure

    Furan-3-carboxamide: A compound with a similar carboxamide functional group

Uniqueness

2,5-dimethyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]furan-3-carboxamide is unique due to its combination of functional groups and stereochemistry, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2,5-dimethyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-9(2)13-7-17(22(5,19)20)8-14(13)16-15(18)12-6-10(3)21-11(12)4/h6,9,13-14H,7-8H2,1-5H3,(H,16,18)/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDVXYGHIGHWDZ-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CN(CC2C(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N[C@H]2CN(C[C@@H]2C(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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